molecular formula C9H14O2 B13972970 1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid

1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13972970
M. Wt: 154.21 g/mol
InChI Key: JBVDIGGQAOGTHV-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a but-3-en-1-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of cyclobutane derivatives and but-3-en-1-yl precursors.

    Reaction Conditions: The key step involves the formation of the cyclobutane ring, which can be achieved through cycloaddition reactions. The but-3-en-1-yl group is then introduced via alkylation or similar reactions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or other biomolecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the but-3-en-1-yl group, making it less versatile in certain applications.

    1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

Uniqueness: 1-(But-3-en-1-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a but-3-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-but-3-enylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-2-3-5-9(8(10)11)6-4-7-9/h2H,1,3-7H2,(H,10,11)

InChI Key

JBVDIGGQAOGTHV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCC1)C(=O)O

Origin of Product

United States

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